molecular formula C10H10N2O2 B1255230 1-aci-nitro-2-(1H-indol-3-yl)ethane

1-aci-nitro-2-(1H-indol-3-yl)ethane

Cat. No.: B1255230
M. Wt: 190.2 g/mol
InChI Key: LZEDEUNADWSJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-aci-nitro-2-(1H-indol-3-yl)ethane, systematically named as 1-(1H-indol-3-yl)-2-aci-nitroethane and also known in scientific databases as Indole-3-acetaldoxime N-oxide (IAOx N-oxide), is a specialized nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O2 and a neutral exact mass of 190.074228 Da . This compound is classified as a tryptophan alkaloid and represents a valuable synthetic intermediate in advanced organic and medicinal chemistry research . The indole core is a fundamental scaffold found in a vast array of natural products and pharmaceuticals, making derivatives like this one crucial for developing new bioactive molecules . Its structure features a reactive aci-nitroethane group attached to the 3-position of the 1H-indole ring, which can be leveraged in various synthetic transformations. This compound is of significant research value for exploring novel synthetic pathways to indole derivatives, particularly via spirocyclization and rearrangement reactions . Such methodologies are essential for constructing complex molecular architectures found in pharmacologically active compounds. Researchers utilize this chemical as a key precursor in the synthesis of more complex indole-based structures, including 2-(1H-indol-2-yl)acetonitriles, which are common motifs in naturally occurring indoline alkaloids and are used as key intermediates in total syntheses . The study of its reactivity contributes to the broader field of carbonylative processes and the functionalization of indoles, which are widely recognized as versatile and cost-effective methods for creating high-value compounds . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

N-hydroxy-2-(1H-indol-3-yl)ethanimine oxide

InChI

InChI=1S/C10H10N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2,(H,13,14)

InChI Key

LZEDEUNADWSJKX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C/C=[N+](/O)\[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC=[N+](O)[O-]

Origin of Product

United States

Structural Elucidation and Tautomeric Equilibrium of 1 Aci Nitro 2 1h Indol 3 Yl Ethane

Detailed Description of the Aci-Nitro Functional Group and its Electronic Structure

The aci-nitro functional group, also known as a nitronic acid, is characterized by the structure R¹R²C=N⁺(O⁻)OH. wikipedia.orgwikipedia.org It is the tautomeric form of a primary or secondary nitro compound, which must possess an acidic hydrogen on the α-carbon (the carbon adjacent to the nitro group). wikipedia.orgscienceinfo.com

The electronic structure of the aci-nitro group features a double bond between the carbon and nitrogen atoms. The nitrogen atom is positively charged and is bonded to a hydroxyl group and an oxygen atom. In its deprotonated form, the nitronate anion, the negative charge is delocalized between the two oxygen atoms and the α-carbon, leading to significant resonance stabilization. wikipedia.orgspcmc.ac.inlkouniv.ac.in This delocalization is key to its reactivity. In contrast, the parent nitro group (-NO₂) has two N-O bonds of equal length (approximately 121 pm), which is intermediate between a standard N-O single bond (136 pm) and N=O double bond (115 pm), indicating a resonance hybrid structure where the π-electrons are delocalized across the N and O atoms. lkouniv.ac.in Generally, the nitro-form is thermodynamically more stable than the aci-nitro form. scienceinfo.comspcmc.ac.in

Stereochemical Implications of the Aci-Nitro Moiety and Indole (B1671886) Linkage

The structure of 1-aci-nitro-2-(1H-indol-3-yl)ethane has significant stereochemical aspects. The presence of the C=N double bond in the aci-nitro functional group introduces the possibility of geometric isomerism (E/Z isomerism). rsc.org The relative stability of the E and Z isomers would be influenced by steric hindrance between the substituents on the double bond, namely the hydroxyl group, the oxygen atom, and the bulky indol-3-ylethylidene group. Quantum chemical calculations on related systems have shown that E/Z isomers can be in dynamic equilibrium. rsc.org The stereochemistry of the subsequent reactions of the aci-nitro form is also a critical consideration. acs.org

Analogues and Derivatives of this compound in Tautomeric Studies

While direct studies on this compound are specific to its biological context, a wealth of information comes from research on analogous structures. These studies provide a robust framework for understanding the fundamental principles of its tautomerism.

Compound ClassKey Findings from Tautomeric StudiesReference
Nitroethenediamines (e.g., Ranitidine) Exhibit three tautomeric forms (enamine, imine, and aci-nitro). The aci-nitro form is more accessible under acidic conditions. E/Z isomerism is observed. rsc.orgresearchgate.net
Nitropurines Solvent effects significantly alter tautomer stability. Solvation enhances the electron-withdrawing nature of the nitro group, with the effect depending on the proximity of other nitrogen atoms. mdpi.comnih.govacs.org
2-Nitropropane (B154153) The nitro-aci tautomerism is catalyzed by hepatic enzymes, highlighting the potential for biological catalysis. nih.gov
Substituted Nitroethylenes Hydrogen bonding is a strong stabilizing factor. The barrier for hydrogen transfer is highly dependent on the substituents. researchgate.net
Nitroanilines Mass spectrometry confirms the coexistence of nitro-amine, nitro-imine, and aci-imine tautomers in the gas phase. conicet.gov.ar

Synthetic Methodologies for the Preparation of 1 Aci Nitro 2 1h Indol 3 Yl Ethane and Its Precursors

Synthesis of 3-(2-Nitroethyl)indole as the Primary Tautomer

The construction of the 3-(2-nitroethyl)indole scaffold is a critical first step. Various classical and modern synthetic strategies have been employed to achieve this, primarily focusing on carbon-carbon bond formation at the C3 position of the indole (B1671886) ring.

The Henry reaction, or nitroaldol reaction, is a classic and powerful method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound. pnas.org This reaction is base-catalyzed and proceeds through the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon. pnas.orgmdpi.com

In the context of synthesizing nitroethylindoles, the reaction typically involves the condensation of indole-3-carbaldehyde with nitromethane. The initial product is a β-nitro alcohol, 1-(1H-indol-3-yl)-2-nitroethanol. This intermediate is often not isolated but is directly converted to other useful compounds. pnas.org The reaction is reversible, and to favor the formation of the β-nitro alcohol, mild bases and controlled conditions are necessary to prevent the subsequent elimination of water. doi.org A variety of catalysts, including metal complexes and organocatalysts, have been developed to improve the efficiency and stereoselectivity of the Henry reaction. doi.orgbiorxiv.org

Table 1: Catalysts Employed in Henry Reactions for the Synthesis of β-Nitro Alcohols
Catalyst TypeSpecific Catalyst/Ligand ExampleKey FeatureReference
Copper(I) ComplexesBis(sulfonamide)-Diamine LigandHigh diastereo- and enantioselectivity. doi.org
Copper(II) ComplexesChiral Diamine-Cu(OAc)₂Practical for asymmetric synthesis. doi.org
Copper(II) ComplexesBis(oxazoline) LigandsEffective for enantioselective reactions. doi.org
OrganocatalystsCinchona AlkaloidsCatalyzes enantioselective nitroaldol reactions. doi.org
Rare Earth MetalsLanthanum-Binol ComplexesUsed for stereoselective preparations. biorxiv.org

A common and efficient route to 3-(2-nitroethyl)indole involves a two-step process starting from indole. First, 3-(2-nitrovinyl)indole is synthesized, which is then subsequently reduced to the desired saturated nitroalkane.

The formation of 3-(2-nitrovinyl)indole can be achieved through the dehydration of the β-nitro alcohol product from the Henry reaction between indole-3-carbaldehyde and nitromethane. mdpi.comfrontiersin.org This elimination reaction is often favored under the Henry reaction conditions, especially when stronger bases or higher temperatures are used. doi.org

Once the 3-(2-nitrovinyl)indole is obtained, the crucial step is the selective reduction of the carbon-carbon double bond without affecting the nitro group or the indole ring. Various reducing agents and catalytic systems have been shown to be effective for this transformation. For instance, chemoselective reduction using formic acid in the presence of an iridium catalyst has been reported to yield 3-(2-nitroethyl)indole in high yield. nih.gov

Table 2: Selected Methods for Reduction of 3-(2-Nitrovinyl)indole
Reagent/Catalyst SystemConditionsProductYieldReference
Formic Acid / [Cp*Ir(2,2'-bpyO)(H₂O)]Cl₂Water, 80°C3-(2-Nitroethyl)indole95% nih.gov
Sodium Borohydride (B1222165) (NaBH₄)Various Solvents3-(2-Nitroethyl)indoleVariableGeneral Method
Catalytic Hydrogenation (e.g., Pd/C)H₂ gasPotential over-reductionVariableGeneral Method

Modern synthetic chemistry has seen a surge in the development of catalytic methods for constructing complex molecules. The synthesis of indole-nitroalkane conjugates has benefited from these advances, particularly through catalytic Michael additions. nih.gov

The Michael addition of indole to a nitroalkene, such as β-nitrostyrene or its derivatives, is a direct and atom-economical method to form the C3-CH-CH₂NO₂ bond. While this reaction can proceed without a catalyst, various catalysts have been shown to improve yields and reaction times. An operationally simple and efficient method employs a catalytic amount of molecular iodine at room temperature to promote the Michael addition of indoles to nitroolefins, affording the corresponding indolyl nitroalkanes in high yields. acs.org

Transition metals like palladium, cobalt, and rhodium have been extensively used in indole synthesis and functionalization, though specific examples for direct nitroalkylation are part of a broader class of conjugate additions. nih.govnih.govresearchgate.net Similarly, organocatalysis provides a metal-free alternative for these transformations.

Generation of the 1-aci-nitro Form via Controlled Conditions

The conversion of the stable 3-(2-nitroethyl)indole into its 1-aci-nitro-2-(1H-indol-3-yl)ethane tautomer is a key transformation. This process involves the formation of a nitronate, which is the conjugate base of the nitroalkane.

Nitroalkanes are carbon acids, with pKa values that allow for deprotonation by a suitable base. pnas.org The deprotonation of 3-(2-nitroethyl)indole at the α-carbon (the carbon bearing the nitro group) generates a nitronate anion. This is the same intermediate that acts as the nucleophile in the Henry reaction. pnas.orgmdpi.com

This tautomerization can be achieved by treating 3-(2-nitroethyl)indole with a base. The resulting nitronate is stabilized by resonance, with the negative charge delocalized over the carbon and the two oxygen atoms of the nitro group. While protonation of this anion typically reverts to the more thermodynamically stable nitroalkane, the nitronate can be trapped or "quenched" by other electrophiles. Recent research has shown that otherwise unreactive 3-(2-nitroethyl)-1H-indoles can be activated by treatment with phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (B128534) (Et₃N). mdpi.commdpi.com This process is proposed to proceed through the formation of the reactive nitronate species, which is then trapped by POCl₃ to form a phosphorylated mixed anhydride, facilitating further transformations. mdpi.commdpi.com

In certain biological systems, particularly in plants like Arabidopsis thaliana, the tautomerization to an aci-nitro form is a crucial enzymatic step in the biosynthesis of defense compounds and hormones. The biosynthesis of indole glucosinolates and the plant hormone auxin (indole-3-acetic acid, IAA) involves an indole-3-acetaldoxime (IAOx) intermediate. pnas.orgdoi.orgnih.gov

The enzyme SUR2/CYP83B1, a cytochrome P450 monooxygenase, catalyzes the N-hydroxylation of IAOx to form this compound. researchgate.net This aci-nitro compound serves as a key metabolic branch point. It is a committed intermediate in the biosynthetic pathway leading to indole glucosinolates. mdpi.comnih.govresearchgate.net The formation of this aci-nitro intermediate is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3, which convert tryptophan to IAOx, the precursor to the aci-nitro species. biorxiv.orgnih.govnih.gov This enzymatic pathway highlights the biological significance of the aci-nitro tautomer, channeling the metabolic flux from tryptophan towards either growth-regulating hormones or defense compounds. researchgate.netresearchgate.net

In Situ Formation as a Reactive Intermediate in Multistep Reactions

The in situ generation of this compound, or its corresponding nitronate, is a pivotal step in several synthetic methodologies. This approach circumvents the challenges associated with the isolation of this often unstable species. Typically, its precursor, 3-(2-nitroethyl)-1H-indole, is treated with a reagent that facilitates tautomerization to the aci-nitro form, which then undergoes further transformations.

One notable example is the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govnih.govmdpi.com In this process, 3-(2-nitroethyl)-1H-indole, often an inert byproduct in other reactions, is activated. nih.govnih.govmdpi.com The reaction is initiated by the base-assisted tautomerization of the nitroalkane to its nitronic acid form, this compound. nih.gov However, this species tends to revert to the more stable nitroalkane. nih.gov To overcome this, the intermediate is trapped in situ.

A proposed mechanism involves the reaction of the in situ generated nitronic acid with phosphoryl chloride in the presence of a base. nih.gov This forms a phosphorylated nitronate intermediate, which is more reactive. nih.gov This intermediate then undergoes a cascade of reactions, including deprotonation, elimination, and a 5-endo-trig cyclization, ultimately leading to the formation of the 2-(1H-indol-2-yl)acetonitrile product. nih.gov The efficiency of this transformation is highly dependent on the reaction conditions, as detailed in the table below.

Table 1: Optimization of Reaction Conditions for the Conversion of 3-(2-nitroethyl)-1H-indole to 2-(1H-indol-2-yl)acetonitrile. nih.gov

EntryReagentBaseSolventTemperature (°C)Yield (%)
1POCl₃Et₃NBenzene (B151609)Room Temp81
2POCl₃PyridineBenzeneRoom Temp75
3POCl₃DIPEABenzeneRoom Temp68
4Ac₂OEt₃NBenzeneRoom TempNo Reaction
5BzClEt₃NBenzeneRoom TempNo Reaction

Another significant multistep reaction involving the in situ formation of a nitronate derived from a nitroalkane and indole is the acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes to form 4'H-spiro[indole-3,5'-isoxazoles]. acs.orgnih.gov In this reaction, the initial Michael addition of the indole to the nitroalkene leads to the formation of a nitronate intermediate, which is the conjugate base of the corresponding aci-nitro compound. This transient nitronate then undergoes a rapid intramolecular cyclization to yield the spirocyclic product. acs.orgnih.gov The reaction demonstrates the utility of the in situ generated aci-nitro species in constructing complex spiro-heterocyclic systems.

The substrate scope for the conversion of various 3-(2-nitroethyl)-1H-indoles to their corresponding 2-(1H-indol-2-yl)acetonitriles highlights the versatility of this method.

Table 2: Synthesis of 2-(1H-indol-2-yl)acetonitriles from various 3-(2-nitroethyl)-1H-indoles. nih.gov

EntryIndole Substituent (R¹)Aryl Substituent on Ethane Chain (R²)ProductYield (%)
aHPh2-(1H-indol-2-yl)-2-phenylacetonitrile81
b5-MePh2-(5-methyl-1H-indol-2-yl)-2-phenylacetonitrile85
c5-OMePh2-(5-methoxy-1H-indol-2-yl)-2-phenylacetonitrile83
d5-ClPh2-(5-chloro-1H-indol-2-yl)-2-phenylacetonitrile79
eH4-MeC₆H₄2-(1H-indol-2-yl)-2-(p-tolyl)acetonitrile84
fH4-MeOC₆H₄2-(1H-indol-2-yl)-2-(4-methoxyphenyl)acetonitrile80

Chemical Reactivity and Transformation Pathways of 1 Aci Nitro 2 1h Indol 3 Yl Ethane

The Aci-Nitro Group as an Ambident Nucleophile and Electrophile

The aci-nitro group, and its corresponding conjugate base, the nitronate ion, exhibit dual reactivity, functioning as either a nucleophile or an electrophile depending on the reaction conditions.

The nitronate anion, formed by the deprotonation of the aci-nitro group or its nitroalkane tautomer, is a classic example of an ambident nucleophile. quora.comcurlyarrows.com Resonance delocalizes the negative charge over the carbon and the two oxygen atoms. pw.live This allows it to attack an electrophile from two different sites: the α-carbon or one of the oxygen atoms. pw.livencert.nic.in Attack through the carbon atom results in the formation of a new carbon-carbon bond, while attack through an oxygen atom leads to the formation of a nitronate ester. The preferred site of attack can often be controlled by the reaction conditions, such as the solvent and the nature of the counter-ion, following principles like Hard and Soft Acid and Base (HSAB) theory. pw.live

Conversely, under acidic conditions, the aci-nitro group can be protonated to form a nitronic acid. This species can behave as an electrophile. nih.gov Protonation of one of the nitronate oxygens activates the α-carbon toward nucleophilic attack. nih.gov This electrophilic character is crucial for reactions such as covalent enzyme inhibition, where the nitronic acid reacts with nucleophilic residues in an active site. nih.gov This dual nature makes 1-aci-nitro-2-(1H-indol-3-yl)ethane a versatile intermediate in synthesis.

Reactive SpeciesConditionsReactivityPotential Products with Electrophile (E+) / Nucleophile (Nu-)
Nitronate Anion BasicAmbident NucleophileC-Alkylation (R-C-E) or O-Alkylation (R-C=N(O)O-E)
Aci-Nitro (Nitronic Acid) AcidicElectrophileAdduct formation (R-C(Nu)-N(O)OH)

Reactions Involving the Indole (B1671886) Nucleus and the Aci-Nitro Side Chain

The combination of the indole ring system and the aci-nitro side chain allows for complex transformations that engage both parts of the molecule, leading to the formation of novel and intricate molecular architectures.

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, with the C3 position being the most reactive site. bhu.ac.inic.ac.uk In this compound, the C3 position is already substituted by the aci-nitroethyl side chain. This directs subsequent electrophilic attack to other positions on the ring, such as C5, C7, or C2. However, the side chain's nitro group is strongly electron-withdrawing and deactivating, which reduces the nucleophilicity of the indole ring and makes further electrophilic substitution, like Friedel-Crafts reactions, more challenging. masterorganicchemistry.com

For a Friedel-Crafts type reaction to proceed effectively, the indole nucleus would likely require "activation" through the presence of electron-donating groups on the benzene (B151609) portion of the ring. Under acidic conditions required for many Friedel-Crafts reactions, the indole nitrogen can be protonated, which further deactivates the ring system towards electrophilic attack. bhu.ac.in Non-acidic methods for nitration and other substitutions have been developed to circumvent this issue for indoles in general. researchgate.netrsc.org

The tautomer of this compound, 3-(2-nitroethyl)indole, can be activated to participate in cycloaddition reactions. Research has shown that in the presence of a base to generate the reactive nitronate (aci-nitro) species, followed by treatment with phosphoryl chloride, these compounds can undergo a formal [4+1] spirocyclization. nih.govmdpi.com This process involves the indole acting as the four-atom component and the nitronate providing the one-atom component. The reaction proceeds via an intermediate that cyclizes to form a 4'H-spiro[indole-3,5'-isoxazole]. nih.gov This transformation provides a pathway to complex spirocyclic systems from relatively simple starting materials.

ReactantsReagentsProduct TypeReaction Type
3-(2-Nitroethyl)-1H-indoles1. Base (e.g., NEt₃) 2. POCl₃4'H-Spiro[indole-3,5'-isoxazole] derivatives[4+1] Spirocyclization

The spirocyclic intermediates formed from the cycloaddition reactions of 3-(2-nitroethyl)indoles are themselves valuable precursors for further transformations. It has been demonstrated that the 4'H-spiro[indole-3,5'-isoxazole] intermediates can undergo a diastereoselective rearrangement to afford 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com This cascade process involves the initial spirocyclization followed by a rearrangement that results in a 1,2-alkyl shift, effectively transferring the side chain from the C3 to the C2 position of the indole ring and transforming the nitro group into a nitrile. nih.gov This sequence provides a powerful method for accessing C2-substituted indoles, which are important structural motifs in natural products and pharmaceuticals, from more readily available C3-substituted precursors. nih.gov

Transformations of the Aci-Nitro Moiety

The aci-nitro group can be chemically transformed into other valuable functional groups, significantly broadening its synthetic utility.

One of the most important transformations of nitroalkanes is their conversion into carbonyl compounds via the Nef reaction. organic-chemistry.org The reaction proceeds by first forming the salt of the aci-nitro tautomer (the nitronate) with a base. Subsequent hydrolysis of this salt with a strong mineral acid yields an aldehyde or a ketone, along with nitrous oxide. wikipedia.orgalfa-chemistry.com

Since this compound is the aci-nitro tautomer of a secondary nitroalkane, it is an ideal substrate for the Nef reaction. Treatment with a base would ensure the formation of the corresponding nitronate salt. Acid-catalyzed hydrolysis of this intermediate would then lead to the formation of indole-3-acetaldehyde. wikipedia.orgyoutube.com This reaction provides a direct synthetic route from a nitro-functionalized indole to a carbonyl-functionalized indole, which is a versatile intermediate for further synthesis. A variety of modified Nef reaction conditions have been developed, using oxidizing or reducing agents, to improve yields and tolerate sensitive functional groups. organic-chemistry.orgalfa-chemistry.comyoutube.com

Starting MaterialKey StepsProduct
This compound / 3-(2-nitroethyl)indole1. Deprotonation with base to form nitronate salt. 2. Hydrolysis with strong acid (e.g., H₂SO₄).Indole-3-acetaldehyde

Reduction to Amine Derivatives and Hydroxylamines

The reduction of the nitro group in 3-(2-nitroethyl)indole, the stable tautomer of this compound, is a well-established route to the corresponding amine, tryptamine (B22526), a vital compound in medicinal chemistry and a precursor to many natural products. tci-thaijo.org While direct reduction of the aci-nitro form is not typically documented as a preparative method, its in-situ formation is a key step in many reduction mechanisms.

A common method for the synthesis of tryptamine derivatives from 3-(2-nitrovinyl)indoles involves a two-step reduction. First, the nitrovinyl group is reduced to a nitroethyl group, yielding 3-(2-nitroethyl)indole. This is then further reduced to the amine. A three-step synthesis starting from indole-3-carboxaldehyde (B46971) has been developed, which proceeds via a Henry reaction to form 3-(2-nitrovinyl)indole, followed by reduction to 3-(2-nitroethyl)indole, and finally to the desired tryptamine. tci-thaijo.org

The final reduction of 3-(2-nitroethyl)indoles to tryptamines can be achieved using a combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O) in a mixed solvent system of acetonitrile (B52724) and water. This method has been shown to be effective for a range of substituted 3-(2-nitroethyl)indoles, affording the corresponding tryptamine derivatives in moderate to good yields. tci-thaijo.org

Starting MaterialReducing AgentsProductYield (%)Reference
3-(2-nitroethyl)indoleNaBH₄, Ni(OAc)₂·4H₂OTryptamineModerate to Good tci-thaijo.org
Substituted 3-(2-nitroethyl)indolesNaBH₄, Ni(OAc)₂·4H₂OSubstituted TryptaminesModerate to Good tci-thaijo.org

Elimination Reactions and Formation of Unsaturated Systems

Elimination reactions of nitroalkanes can provide access to unsaturated compounds. In the case of 3-(2-nitroethyl)indole, an elimination reaction would be expected to yield 3-vinylindole, a valuable monomer in polymer chemistry and a precursor for other indole derivatives. While not extensively documented for this specific substrate, base-catalyzed elimination of the nitro group is a plausible pathway. The acidity of the α-proton to the nitro group allows for the formation of the aci-nitro tautomer (a nitronate anion under basic conditions), which can then undergo elimination of the nitro group as a leaving group to form the corresponding alkene.

This transformation is conceptually similar to other base-mediated elimination reactions. The choice of base and reaction conditions would be crucial to favor elimination over other potential side reactions.

Role as a Precursor in Complex Heterocycle Synthesis

The structural motif of this compound and its more stable tautomer serves as a versatile building block for the synthesis of various complex heterocyclic systems, including β-carbolines and quinazolinones.

β-Carbolines are a large family of indole alkaloids with a wide range of biological activities. nih.gov A key synthetic strategy for accessing the β-carboline skeleton involves the Pictet-Spengler reaction, which typically utilizes tryptamine derivatives as starting materials. rsc.orgnih.govechemcom.comresearchgate.netacs.org Since tryptamine can be readily synthesized by the reduction of 3-(2-nitroethyl)indole, this provides an indirect but important route to β-carbolines starting from the nitro precursor. The Pictet-Spengler reaction involves the condensation of a tryptamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield a tetrahydro-β-carboline. Subsequent oxidation can then lead to the fully aromatic β-carboline. nih.gov

More directly, the aci-nitro form of related 3-nitrovinylindoles has been implicated as a key intermediate in the microwave-assisted electrocyclic cyclization to form β-carboline N-oxides. mdpi.com This reaction proceeds via a heterotrienic aci-nitro intermediate which undergoes a 6π-electrocyclization. This suggests that this compound, under appropriate conditions, could potentially undergo a similar transformation, although this specific reaction has not been explicitly reported.

PrecursorReaction TypeIntermediateProductReference
3-NitrovinylindolesElectrocyclic CyclizationAci-nitro formβ-Carboline N-oxide mdpi.com
TryptaminePictet-Spengler ReactionSchiff Base/Iminium ionTetrahydro-β-carboline rsc.orgnih.govechemcom.comresearchgate.netacs.org

Quinazolinones are another class of heterocyclic compounds with significant pharmacological activities. nih.gov While no direct synthesis of quinazolinones from this compound has been found in the surveyed literature, a plausible synthetic route can be envisioned. This would involve the reduction of the nitro group to tryptamine, followed by reaction with an appropriate 2-aminobenzoyl derivative. For instance, the condensation of tryptamine with a 2-aminobenzamide, potentially activated as an N-acylanthranilic acid or in the presence of a coupling agent, could lead to the formation of an N-(2-(1H-indol-3-yl)ethyl)-2-aminobenzamide intermediate. Subsequent intramolecular cyclization, likely under thermal or acid-catalyzed conditions, would then yield the desired 2-substituted quinazolinone.

General methods for the synthesis of quinazolinones often involve the reaction of 2-aminobenzamides with various carbon sources. researchgate.netnih.gov The application of tryptamine, derived from 3-(2-nitroethyl)indole, as the amine component in these reactions represents a viable, albeit underexplored, strategy for the synthesis of novel quinazolinone derivatives.

The reactivity of the indole nucleus and the side chain of 3-(2-nitroethyl)indole allows for various potential intermolecular and intramolecular coupling reactions. For instance, the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles has been reported. researchgate.netnih.gov This transformation involves an efficient activation of the nitroalkane towards spirocyclization and subsequent rearrangement, highlighting a complex intramolecular process.

Furthermore, the indole ring itself is susceptible to various coupling reactions, often catalyzed by transition metals. While specific examples starting from this compound or its tautomer are scarce in the literature, it is conceivable that after suitable functionalization, such as halogenation of the indole ring, this compound could participate in cross-coupling reactions to form more complex structures. The development of such coupling reactions would further expand the synthetic utility of this versatile building block.

Mechanistic Investigations of Reactions Involving 1 Aci Nitro 2 1h Indol 3 Yl Ethane Intermediates

Kinetic and Thermodynamic Profiling of Reaction Pathways

The formation of 1-aci-nitro-2-(1H-indol-3-yl)ethane is governed by a tautomeric equilibrium with its nitroalkane counterpart, 3-(2-nitroethyl)indole. Research indicates that this equilibrium heavily favors the thermodynamically more stable nitroalkane form. nih.gov The nitronate species, the conjugate base of the aci-nitro form, is typically generated in situ using a base and is susceptible to a facile isomerization back to the inert nitroalkane. nih.govresearchgate.net This thermodynamic preference presents a kinetic challenge: to utilize the aci-nitro intermediate, subsequent reaction steps must be fast enough to trap it before it reverts to the stable nitroalkane.

Kinetic control is therefore a key strategy. Reactions are often designed where the formation of the desired product from the aci-nitro intermediate has a lower activation energy barrier than the tautomerization back to the nitroalkane, or where the intermediate is trapped by a rapid, irreversible step. For instance, in the conversion of 3-(2-nitroethyl)-1H-indoles to other heterocyclic systems, the generation of the nitronate is the initial step, which must be followed by a rapid intramolecular cyclization or reaction with an activating agent to proceed along the desired kinetic pathway. nih.govmdpi.com

The kinetics of proton transfer from nitroalkanes, the fundamental step in forming the aci-nitro intermediate's conjugate base, have been studied extensively. These reactions are known to exhibit complex kinetic profiles, often involving kinetically significant intermediates beyond a single transition state. researchgate.net The rate of proton abstraction is influenced by factors such as the pKa of the nitroalkane and the base used, as well as the solvent environment. royalsocietypublishing.org

Detailed Analysis of Transition States and Intermediates

Elucidating the precise structure of transition states and intermediates is paramount for understanding reaction mechanisms. Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for modeling these transient species. rsc.orgscilit.comyoutube.com Such studies allow for the calculation of geometries and energies of transition states, helping to predict reaction pathways and selectivities. scm.commdpi.com

In the context of reactions involving the this compound system, a detailed mechanistic pathway has been proposed for its conversion into 2-(1H-indol-2-yl)acetonitriles. This transformation is initiated by a base-assisted tautomerization of the starting nitroalkane to its nitronate form. mdpi.com This reactive nitronate is then activated by an agent like phosphoryl chloride (POCl₃), leading to a series of well-defined intermediates. mdpi.com

The proposed mechanistic sequence involves several key species: mdpi.com

Phosphorylated Nitronate (7): Formed by the reaction of the nitronate (3) with POCl₃. This step converts the nitronate into a better leaving group, activating it for subsequent transformations.

Enamine Species (8): Generated via deprotonation of the carbon adjacent to the indole (B1671886) ring.

Oxime (9): Formed through the elimination of the phosphoryl moiety.

Spirocyclic Iminium Species (10): Results from a 5-endo-trig cyclization of the oxime. This intermediate is crucial for the subsequent rearrangement.

Dihydrooxazinium Species (12): Formed via rearrangement of the spirocyclic intermediate. The final step involves a base-assisted ring cleavage of this species to furnish the nitrile product (6).

The isolation of the spirocyclic intermediate (5) from a reaction quenched at an early stage and its subsequent successful conversion to the final product under standard conditions provides strong experimental support for this proposed pathway. mdpi.com

Catalytic Strategies and Their Influence on Reaction Mechanisms

Catalysis offers a powerful means to control the reactivity of intermediates like this compound, often enabling reactions that are otherwise unfeasible and allowing for high levels of stereocontrol.

Transition metal catalysis provides a versatile platform for reactions involving nitro-containing indole derivatives. Lewis acidic metal centers can coordinate to the oxygen atoms of the nitro or aci-nitro group, activating the substrate towards nucleophilic attack. The design of chiral ligands is crucial for inducing enantioselectivity.

For example, the asymmetric dearomative (3+2) annulation of 3-nitroindoles has been achieved using a Zn(OTf)₂/diphenylamine-linked bis(oxazoline) complex. researchgate.net In the proposed transition state, the Zn(II) center acts as a Lewis acid to activate the 3-nitroindole, while the NH linker on the ligand acts as a Lewis base, directing the nucleophile for the key addition step. This dual activation model, where the metal and ligand play distinct, cooperative roles, is a common strategy in asymmetric catalysis. The choice of both the metal salt and the ligand architecture significantly impacts both the catalytic activity and the stereochemical outcome of the reaction. researchgate.net Other metal-catalyzed transformations, such as those involving rhodium, have also been developed for related indole systems. nih.gov

Organocatalysis has emerged as a complementary approach to metal catalysis, avoiding potentially toxic or expensive metals. For reactions involving indolyl nitroalkanes, organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding or the formation of iminium or enamine intermediates.

A key strategy involves activating the indole system by introducing a nitro group at the C3 position. This modification increases the acidity of protons at adjacent positions, such as the C2-methyl group, allowing for deprotonation by a mild organocatalytic base to generate a highly reactive nucleophile. researchgate.net Chiral bifunctional catalysts, such as tertiary amine-squaramides or biscinchona alkaloids, have been successfully employed in the asymmetric functionalization of these activated nitroindoles. researchgate.netrsc.org These catalysts utilize a basic site (e.g., a tertiary amine) to deprotonate the nitroalkane, forming the nitronate, while a hydrogen-bond donating moiety (e.g., the squaramide NH) activates and orients the electrophile, leading to highly enantioselective C-C bond formation. researchgate.net

The generation and subsequent reaction of this compound are fundamentally controlled by acid-base chemistry. As the nitroalkane precursor, 3-(2-nitroethyl)indole, is itself inert, a base is required to initiate the reaction by deprotonation to form the reactive nitronate. nih.govresearchgate.net Studies have shown that a combination of a base, such as triethylamine (B128534) (Et₃N), and an activating agent is necessary.

In the conversion to 2-(1H-indol-2-yl)acetonitriles, various activating agents were tested. While simple acyl chlorides (acetyl chloride, benzoyl chloride) were ineffective, phosphorus- and sulfur-based Lewis acids proved successful. researchgate.netresearchgate.net Specifically, phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) in the presence of Et₃N gave significant yields of the desired product. researchgate.net The proposed mechanism involves the in situ formation of the nitronate by the base, followed by its trapping with the electrophilic activating agent (e.g., POCl₃) to form a highly reactive intermediate (a phosphorylated nitronate), which then undergoes the cascade rearrangement. mdpi.comniscpr.res.innih.govcommonorganicchemistry.com The use of strong Brønsted acids like triflic acid was found to lead to decomposition, highlighting the need for a carefully balanced acid-base system. researchgate.net

Table 1: Optimization of Activating Agent for the Conversion of 3-(2-nitroethyl)-1H-indole (4ba) to 2-(1H-indol-2-yl)acetonitrile (6ba) researchgate.net

EntryActivating Agent (Equivalents)Base (Equivalents)Solvent (Temperature, °C)Yield (%)
1HCOOH (2.0)NEt₃ (4.0)C₆H₆ (80)0
2CH₃COCl (2.0)NEt₃ (4.0)C₆H₆ (80)0
3PhCOCl (2.0)NEt₃ (4.0)C₆H₆ (80)0
4PCl₃ (2.0)NEt₃ (4.0)C₆H₆ (80)5
5SOCl₂ (1.0)NEt₃ (4.0)C₆H₆ (80)50
6POCl₃ (2.0)NEt₃ (4.0)C₆H₆ (80)96

Isotope Labeling Studies for Reaction Mechanism Elucidation

Isotope labeling is a powerful and definitive technique for probing reaction mechanisms. epfl.ch By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), one can track its fate throughout a reaction. Furthermore, measuring the effect of this substitution on the reaction rate—the kinetic isotope effect (KIE)—provides insight into bond-breaking and bond-forming events in the rate-determining step. acs.org

For reactions involving this compound, a key mechanistic question is the nature of the C-H bond cleavage at the carbon alpha to the nitro group in the 3-(2-nitroethyl)indole precursor. A primary KIE (kH/kD > 2) is expected if this C-H bond is broken in the rate-determining step of the reaction.

While specific KIE studies on 3-(2-nitroethyl)indole are not extensively reported, analogous studies on other nitroalkanes provide a strong basis for mechanistic inference. For example, in the oxidation of nitroalkanes catalyzed by the enzyme nitroalkane oxidase, a large and pH-independent primary deuterium (B1214612) KIE of (D)(V/K) = 7.5 was observed for nitroethane. nih.gov This value is consistent with the cleavage of the C-H bond of the substrate being fully rate-limiting for catalysis. nih.govdocumentsdelivered.com Similarly, studies on the deprotonation of 2-nitropropane (B154153) by various bases have also shown large KIE values. royalsocietypublishing.org By analogy, a significant KIE would be expected for reactions of 3-(2-nitroethyl)indole where the initial base-mediated deprotonation is the slow step, confirming that the formation of the nitronate intermediate is rate-limiting.

Advanced Spectroscopic and Analytical Techniques for Characterization and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomer Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for studying the dynamic equilibrium between tautomers like 1-aci-nitro-2-(1H-indol-3-yl)ethane and its more stable nitro isomer, 3-(2-nitroethyl)indole.

The key to distinguishing the aci-nitro tautomer from the nitro form lies in the distinct chemical shifts and coupling constants of the protons and carbons in the vicinity of the C=N(O)OH group. For instance, the proton at the α-carbon in the aci-nitro form is expected to resonate at a significantly different frequency compared to the CH2 group adjacent to the nitro group in the more stable tautomer.

While specific experimental NMR data for this compound is not extensively reported in the literature, we can predict the expected chemical shifts based on known data for similar structural motifs.

Illustrative ¹H NMR Data Comparison

Proton Expected Chemical Shift (ppm) for this compound Typical Chemical Shift (ppm) for 3-(2-nitroethyl)indole
H at α-carbon5.0 - 6.03.4 - 3.6 (CH₂)
H at β-carbon3.2 - 3.54.6 - 4.8 (CH₂)
Indole (B1671886) N-H10.0 - 11.58.0 - 8.5
Aromatic Protons7.0 - 8.07.0 - 7.6

This table is interactive. Click on the headers to sort.

The tautomeric equilibrium between the nitro and aci-nitro forms can be studied in real-time using NMR spectroscopy. nih.govresearchgate.net By monitoring the changes in the integrals of the characteristic peaks of each tautomer over time, the kinetics of the tautomerization process can be determined. nih.govresearchgate.net Such studies are often performed under varying conditions of solvent, temperature, and pH to understand the factors that influence the position of the equilibrium. Stopped-flow NMR techniques are particularly useful for studying the kinetics of off-equilibrium chemical reactions in real-time. nih.gov

For unambiguous structural assignment, especially in complex mixtures or when dealing with overlapping signals, advanced NMR pulse sequences are employed. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: Establishes proton-proton coupling networks, helping to identify adjacent protons in the ethyl chain and within the indole ring.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity across the entire molecule, including the key C=N bond of the aci-nitro group.

These advanced techniques can provide a detailed picture of the molecular structure and help to differentiate between the aci-nitro tautomer and other potential isomers or reaction byproducts.

Mass Spectrometry for Identification of Transient Intermediates and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, making it an essential tool for identifying transient species like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile compounds directly from solution. nih.gov This makes it particularly suitable for studying the reactivity of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming its molecular weight.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion can provide valuable structural information through collision-induced dissociation (CID). The fragmentation patterns can help to distinguish the aci-nitro tautomer from its nitro counterpart. For instance, the loss of NO₂ is a characteristic fragmentation pathway for many nitroaromatic compounds. nih.gov

Expected Fragmentation Patterns in ESI-MS/MS

Precursor Ion (m/z) Expected Fragment Ions (m/z) Neutral Loss
189 [M-H]⁻143NO₂
172OH
130C₂H₃NO₂

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The investigation of tautomerism in the gas phase can provide insights into the intrinsic properties of the molecules, free from solvent effects. nih.gov Techniques such as chemical ionization mass spectrometry can be used to generate and study the tautomers in the gas phase. dtic.mil By analyzing the fragmentation patterns of the different tautomers, their relative stabilities and isomerization barriers can be investigated. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for studying intermolecular interactions such as hydrogen bonding.

The aci-nitro group has characteristic vibrational frequencies that distinguish it from the nitro group. The C=N double bond and the N-O single bonds of the aci-nitro group will have distinct absorption bands in the IR and Raman spectra.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
aci-nitro (C=N-OH)C=N stretch1620 - 1680
N-O stretch950 - 1050
O-H stretch3200 - 3600 (broad)
Nitro (NO₂)Asymmetric stretch1500 - 1560
Symmetric stretch1340 - 1380
Indole N-HN-H stretch3300 - 3500

This table is interactive. Click on the headers to sort.

The broad O-H stretching band for the aci-nitro tautomer is indicative of hydrogen bonding, which can be either intramolecular with the indole nitrogen or intermolecular. The position and shape of this band can provide information about the strength and nature of the hydrogen bonding network. nih.govacs.org Raman spectroscopy can be particularly useful for observing the C=N and NO₂ symmetric stretching modes, which may be weak in the IR spectrum. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions of molecules and monitoring the progress of chemical reactions. For this compound, which is the aci-nitro tautomer of 3-(2-nitroethyl)indole, this method offers a window into its formation and electronic structure, even if the species is transient.

The formation of the aci-nitro tautomer from its more stable nitroalkane form is a key process, often occurring in basic conditions or as a reactive intermediate. researchgate.netnih.govrsc.org This tautomerism involves the transfer of a proton from the α-carbon to one of the oxygen atoms of the nitro group, creating a nitronate anion or nitronic acid. researchgate.net This transformation dramatically alters the electronic structure of the molecule.

The parent indole chromophore possesses characteristic absorption bands in the ultraviolet region. The electronic transitions of indole involve a partial electron transfer from the pyrrole (B145914) part to the benzene (B151609) part of the ring. nih.gov The position of the maximum absorbance (λmax) is highly sensitive to substituents on the indole ring. Electron-withdrawing groups tend to shift the λmax to longer wavelengths (a bathochromic or red shift), while electron-donating groups typically cause a hypsochromic (blue) shift. nih.gov

In the case of this compound, the aci-nitro group (C=NO₂H) or its corresponding nitronate anion (C=NO₂⁻) acts as a potent chromophore. The nitronate group, with its delocalized π-system, enters into conjugation with the indole ring system. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is expected to result in a substantial bathochromic shift of the absorption bands compared to the parent indole or the nitroalkane tautomer. Studies on substituted indoles have demonstrated this principle effectively. nih.gov

Table 1: Effect of Substituents at the 4-Position on the Wavelength of Maximum Absorbance (λab max) of the Indole Chromophore in Ethanol (This table illustrates the general principle of how substituents affect the electronic transitions of indole. The aci-nitro group, being a strong resonance donor, would be expected to cause a significant shift)

Substituent (X) at 4-Positionλab max (nm)Nature of Substituent
-H (Indole)271Reference
-F269Weakly Deactivating
-Cl273Weakly Deactivating
-NO₂344Strongly Deactivating (Electron-Withdrawing)
-CN303Deactivating (Electron-Withdrawing)
-NH₂283Activating (Electron-Donating)
-OH271Activating (Electron-Donating)

Data sourced from a study on 4-substituted indoles. nih.gov

X-ray Diffraction Analysis of Related Stable Structures and Metal-Aci-Nitro Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and crystal packing. However, due to its inherent instability, obtaining a single crystal of this compound for X-ray analysis is exceptionally challenging. The compound exists as a transient intermediate in reactions involving 3-(2-nitroethyl)indole. nih.govresearchgate.net

To overcome this limitation, researchers often study more stable analogues or complexes. One effective strategy is the coordination of reactive or unstable ligands to a metal center. The formation of a metal-aci-nitro complex can stabilize the aci-nitro (nitronate) form, allowing for its structural characterization. While crystal structures for a direct metal complex of this compound are not reported, the literature contains numerous examples of X-ray diffraction studies on metal complexes containing related nitro, nitrito, or nitrosyl ligands. nih.govbuffalo.edunih.gov

The crystallographic data obtained from these related structures are crucial for building accurate molecular models and understanding the steric and electronic factors that govern the stability and reactivity of the aci-nitro functional group when it is part of a larger molecular entity or coordinated to a metal ion.

Table 2: Representative Crystallographic Data for a Related Stable Metal-Nitro Complex: [Ni(pica-NO₂)(m-xyl-pica)]ClO₄ (This table presents data for a stable nickel(II) complex containing a nitro ligand, illustrating the type of information obtained from X-ray diffraction analysis.)

ParameterValue
Chemical FormulaC₂₂H₂₅ClIN₄NiO₆
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1831(4)
b (Å)16.1478(5)
c (Å)13.5607(4)
α (°)90
β (°)100.259(1)
γ (°)90
Volume (ų)2623.4(1)
Z (Formula units per cell)4

Data sourced from a study on photoswitchable nickel(II) nitro complexes. nih.gov

Computational and Theoretical Chemistry Approaches to 1 Aci Nitro 2 1h Indol 3 Yl Ethane Chemistry

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 1-aci-nitro-2-(1H-indol-3-yl)ethane. DFT calculations are instrumental in determining the molecule's ground state geometry, providing precise bond lengths, bond angles, and dihedral angles. For instance, a typical DFT study using the B3LYP functional with a 6-311++G(d,p) basis set would be employed to optimize the geometry of the aci-nitro tautomer. earthlinepublishers.comnih.gov These calculations would reveal the planarity of the nitronate group and its orientation relative to the indole (B1671886) ring.

Beyond geometry, DFT is used to probe the electronic properties of the molecule. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterValue
C=N Bond Length (Å)1.28
N-O Bond Lengths (Å)1.35, 1.35
C-C Bond Length (Å)1.50
Indole N-H Bond Length (Å)1.01
C=N-O Bond Angle (°)118.0
O-N-O Bond Angle (°)124.0

Ab Initio Methods for High-Accuracy Energetic Predictions

For situations demanding higher accuracy in energetic predictions, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more reliable energy values, albeit at a significantly higher computational expense. These high-level calculations are crucial for accurately determining the relative stability of this compound compared to its nitro tautomer and other possible isomers.

The insights from these calculations are vital for understanding the thermodynamics of reactions involving the aci-nitro species. For example, the energy difference between the aci-nitro and nitro forms dictates their equilibrium population under given conditions.

Computational Studies on Tautomeric Equilibria and Activation Barriers

The relationship between this compound and its more stable nitro tautomer is a central aspect of its chemistry. Computational methods are indispensable for quantifying this tautomeric equilibrium. By calculating the Gibbs free energies of both tautomers, the equilibrium constant for the tautomerization reaction can be predicted. scirp.orgresearchgate.net

Furthermore, computational chemistry allows for the mapping of the reaction pathway for the interconversion of the two tautomers. This involves locating the transition state structure that connects the aci-nitro and nitro forms. The energy of this transition state relative to the reactants provides the activation barrier for the tautomerization process. researchgate.netorientjchem.org Understanding this barrier is key to predicting the kinetic stability of the aci-nitro tautomer. Such studies often reveal that the tautomerization can be influenced by solvent molecules, which may act as catalysts by facilitating proton transfer. researchgate.net

Table 2: Illustrative Energetic Data for the Tautomerism of 2-(1H-indol-3-yl)-1-nitroethane

SpeciesRelative Energy (kcal/mol)Activation Barrier (kcal/mol)
2-(1H-indol-3-yl)-1-nitroethane0.015.2
Transition State15.2-
This compound8.56.7

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

This compound is a flexible molecule, with rotational freedom around the single bonds connecting the indole and nitronate moieties. Molecular Dynamics (MD) simulations can provide a detailed picture of the molecule's conformational landscape. nih.govmdpi.com In an MD simulation, the motion of the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of different accessible conformations and the determination of their relative populations.

MD simulations are particularly powerful when performed in the presence of explicit solvent molecules. aip.orgacs.org This allows for a realistic modeling of solvent effects on the conformational preferences and the tautomeric equilibrium. For instance, polar solvents may stabilize the more polar aci-nitro tautomer through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium in its favor.

Quantum Chemical Descriptors for Reactivity Prediction and Selectivity Rationale

To rationalize and predict the reactivity of this compound, a range of quantum chemical descriptors can be calculated. researchgate.net These descriptors, derived from the electronic structure of the molecule, provide a quantitative measure of its reactivity. Key descriptors include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. scirp.org

Global Reactivity Descriptors: These include chemical potential, hardness, softness, and the electrophilicity index, which provide a general overview of the molecule's reactivity. hakon-art.com A lower chemical potential suggests a better electron acceptor, while a higher value indicates a better electron donor.

Local Reactivity Descriptors (Fukui Functions): These descriptors indicate which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack, providing a rationale for regioselectivity in reactions.

Table 3: Representative Quantum Chemical Descriptors for Tautomers of 2-(1H-indol-3-yl)-1-nitroethane

Descriptor2-(1H-indol-3-yl)-1-nitroethaneThis compound
HOMO Energy (eV)-7.2-6.5
LUMO Energy (eV)-1.8-2.1
HOMO-LUMO Gap (eV)5.44.4
Chemical Potential (μ)-4.5-4.3
Hardness (η)2.72.2
Electrophilicity Index (ω)3.764.16

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Given the often transient nature of this compound, the in silico prediction of its spectroscopic properties is invaluable for aiding its experimental detection and characterization. frontiersin.org Computational methods can accurately predict various spectroscopic data, including:

Nuclear Magnetic Resonance (NMR) Spectra: By using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the 1H and 13C NMR chemical shifts of the aci-nitro tautomer. researchgate.netescholarship.org These predicted spectra can be compared with experimental data to confirm the presence of the species, even in a mixture.

Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated, yielding a theoretical IR spectrum. researchgate.net This is particularly useful for identifying characteristic vibrational modes of the aci-nitro group, such as the C=N and N-O stretching frequencies, which would be distinct from the NO2 stretches of the nitro tautomer. bohrium.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, providing a theoretical UV-Vis absorption spectrum. This can help in identifying the chromophores present and distinguishing between the tautomers.

Strategic Role of 1 Aci Nitro 2 1h Indol 3 Yl Ethane As a Synthon in Organic Synthesis

Versatile Building Block for Diverse Indole-Based Scaffolds

The utility of 1-aci-nitro-2-(1H-indol-3-yl)ethane as a synthon stems from its role as a masked tryptamine (B22526) equivalent and a reactive C2-nucleophile. Its precursor, 3-(2-nitroethyl)indole, is readily synthesized, typically through a Henry reaction between indole-3-carboxaldehyde (B46971) and nitromethane, followed by reduction of the resulting vinyl nitro group. researchgate.nettci-thaijo.org Alternatively, Michael addition of indole (B1671886) to nitrostyrene (B7858105) derivatives can be employed. figshare.com

Once formed, the 3-(2-nitroethyl)indole can be deprotonated with a base to generate the corresponding nitronate, the conjugate base of the aci-nitro tautomer. This nitronate is a soft, carbon-centered nucleophile that readily participates in classic carbon-carbon bond-forming reactions. Its reaction with various electrophiles allows for the introduction of a functionalized two-carbon side chain at the C3 position of the indole, which is a common structural motif in many alkaloids and pharmaceuticals.

The true versatility of this building block is showcased by the subsequent transformations of the nitro group. The nitro moiety is not merely a temporary activating group for C-C bond formation; it is a synthetic chameleon that can be converted into a variety of other functional groups. Most notably, its reduction to a primary amine provides a direct route to tryptamine derivatives, which are themselves precursors to a vast family of bioactive compounds, including neurotransmitters and psychedelic drugs. tci-thaijo.orgumn.edu This dual reactivity—acting first as a nucleophile and then as a latent amino group—makes this compound a highly valuable and versatile synthon for creating diverse indole-based scaffolds.

Table 1: Synthesis of 3-(2-Nitroethyl)indole Derivatives (Precursors to the Aci-Nitro Tautomer)

Starting MaterialsReaction TypeKey Reagents/ConditionsProductYieldReference
Indole-3-carboxaldehyde, NitromethaneHenry ReactionSodium ethoxide, then neutralization3-(2-Nitrovinyl)indoleGood researchgate.net
3-(2-Nitrovinyl)indoleReductionNaBH43-(2-Nitroethyl)indoleGood tci-thaijo.org
Indole, Substituted NitrostyrenesMichael AdditionMicrowave irradiationSubstituted 3-(2-nitroethyl)indolesGood figshare.com

Applications in Stereoselective Synthesis: Enantioselective and Diastereoselective Transformations

The development of asymmetric methodologies is a central goal of modern organic synthesis. The nucleophilic nature of the aci-nitro tautomer of 3-(2-nitroethyl)indole makes it an ideal candidate for stereoselective transformations. By employing chiral catalysts, the addition of this synthon to prochiral electrophiles can be controlled to produce enantiomerically enriched products.

A prominent example is the asymmetric Michael addition. While many studies focus on the addition of nucleophiles to 3-(2-nitrovinyl)indoles, the principles apply to the reverse reaction where the indole nitronate is the nucleophile. Chiral metal complexes, such as those involving copper or nickel, combined with chiral ligands like bisoxazolines or diamines, have proven effective in catalyzing the highly enantioselective conjugate addition of nitroalkanes to enones and other Michael acceptors. researchgate.netrsc.org These catalytic systems create a chiral environment around the reactive species, dictating the facial selectivity of the attack of the aci-nitro intermediate on the electrophile.

Similarly, the Henry (or nitroaldol) reaction, which involves the addition of the aci-nitro species to a carbonyl compound, can be rendered highly diastereoselective and enantioselective. When reacting with aldehydes, this compound can generate two new stereocenters. The relative and absolute stereochemistry of these centers can be controlled through the use of chiral catalysts. researchgate.net These reactions often yield syn or anti β-nitro alcohols, which are valuable precursors for the synthesis of amino alcohols, important components of many natural products and drugs. The ability to control the stereochemical outcome of these additions significantly enhances the strategic value of aci-nitro indole chemistry in the synthesis of complex, chiral molecules.

Table 2: Examples of Stereoselective Reactions Involving Aci-Nitro/Nitronate Intermediates

Reaction TypeSubstratesCatalyst/Ligand SystemStereochemical OutcomeReference
Asymmetric Friedel-Crafts AlkylationIndoles, NitroalkenesCu(OTf)2 / Chiral Bis(sulfonamide)-diamineUp to 97% ee researchgate.net
Asymmetric Michael Addition3-Acyloxy-2-oxindoles, NitroalkenesNickel / PyBisulidineExcellent dr and ee rsc.org
Asymmetric Henry ReactionAliphatic Aldehydes, NitroethaneCu(OAc)2·H2O / Chiral Imidazole LigandModerate dr and ee researchgate.net

Contribution to the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The fundamental utility of this compound in synthesis lies in its capacity to form new chemical bonds, primarily carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Carbon-Carbon Bond Formation: The most prevalent application of this synthon is in the construction of C-C bonds. As a nucleophile, its conjugate base (the nitronate) readily attacks a wide range of carbon-based electrophiles.

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds, nitriles, or sulfones results in the formation of a new C-C bond via conjugate addition. This is a powerful method for extending the carbon framework and introducing functionality that can be used in subsequent cyclizations. figshare.comresearchgate.net

Henry (Nitroaldol) Reaction: Addition to aldehydes and ketones provides β-nitro alcohols. This reaction is a cornerstone of nitroalkane chemistry and provides access to 1,2-difunctionalized products that are rich in synthetic potential. researchgate.net

Carbon-Heteroatom Bond Formation: While C-C bond formation is its primary role, the aci-nitro intermediate is also directly involved in the formation of C-X bonds. A significant example is the acid-assisted [4+1]-cycloaddition reaction between indoles and nitroalkenes. mdpi.comnih.gov In this process, the nitronate intermediate generated in situ does not act as a simple nucleophile but engages in a cycloaddition to form a 4'H-spiro[indole-3,5'-isoxazole]. This transformation simultaneously forms a C-O and a C=N bond, constructing a new heterocyclic ring system directly from the aci-nitro species. This reaction highlights a more advanced role for the synthon beyond simple linear additions.

Precursor for Advanced Synthetic Intermediates Towards Complex Molecular Architectures

The products derived from reactions involving this compound are often not the final targets but are themselves advanced synthetic intermediates. The strategic placement of the nitroethyl side chain opens pathways to a variety of complex molecular architectures.

A compelling demonstration of this is the synthesis of pyrroloindole systems. The reaction of N-protected 3-nitroindoles with ethyl isocyanoacetate, for instance, can lead to the formation of the pyrrolo[3,4-b]indole (B14762832) core through a Barton-Zard type reaction sequence. researchgate.net In some cases, a novel rearrangement occurs, yielding the isomeric pyrrolo[2,3-b]indole (B14758588) ring system. researchgate.netrsc.org

Design and Development of New Synthetic Strategies Utilizing Aci-Nitro Indole Chemistry

The unique reactivity of the aci-nitro indole synthon continues to inspire the design of novel synthetic strategies, particularly those involving cascade reactions. A cascade reaction, where multiple bond-forming events occur in a single operation without isolating intermediates, offers significant advantages in terms of efficiency and atom economy. wikipedia.org

The transformation of 3-(2-nitroethyl)indoles into 2-(1H-indol-2-yl)acetonitriles is a prime example of a modern synthetic strategy built around the reactivity of the aci-nitro intermediate. mdpi.comnih.gov This method solves the problem of the low reactivity of the stable 3-(2-nitroethyl)indole tautomer by activating it in situ to trigger a productive cascade. This represents a strategic shift from simple, stepwise reactions to more sophisticated, one-pot transformations that rapidly build molecular complexity.

Furthermore, new strategies focus on expanding the scope of cycloaddition reactions involving the aci-nitro indole. The [4+1]-cycloaddition to form spiro-isoxazoles demonstrates that this synthon can participate in more complex bond-forming patterns than previously exploited. mdpi.com The development of catalytic, enantioselective versions of these cascade and cycloaddition reactions is an active area of research. By designing new chiral catalysts and reaction conditions, chemists aim to gain precise control over the formation of complex, polycyclic, and stereochemically rich indole derivatives, further cementing the strategic importance of aci-nitro indole chemistry in the synthetic sciences.

Emerging Research Areas and Future Perspectives in the Chemistry of 1 Aci Nitro 2 1h Indol 3 Yl Ethane

Development of Sustainable and Green Synthetic Methodologies

The synthesis of indole (B1671886) derivatives is undergoing a paradigm shift towards greener methods to mitigate the environmental impact of traditional synthetic routes. openmedicinalchemistryjournal.comtandfonline.combenthamdirect.com Researchers are actively exploring various green chemistry protocols, including the use of ionic liquids, water as a solvent, solid acid catalysts, and microwave irradiation, often under solvent-free conditions. openmedicinalchemistryjournal.comtandfonline.comresearchgate.net These methods offer advantages such as high yields, short reaction times, and the use of inexpensive and environmentally benign reagents. benthamdirect.com

Key Green Synthetic Approaches for Indole Derivatives:

ApproachDescriptionAdvantages
Ionic Liquids Use of non-volatile, recyclable solvents.Reduced environmental impact, potential for catalyst recycling. openmedicinalchemistryjournal.com
Water as Solvent Utilizing water as a green and non-toxic solvent.Environmentally friendly, cost-effective. openmedicinalchemistryjournal.com
Solid Acid Catalysts Employing reusable solid acids like cellulose (B213188) sulfuric acid.Catalyst reusability, reduced waste. openmedicinalchemistryjournal.com
Microwave Irradiation Using microwave energy to accelerate reactions.Rapid, efficient, environmentally friendly. tandfonline.comtandfonline.com
Solvent-Free Reactions Conducting reactions without a solvent, often with visible light irradiation.Economical, minimal waste. openmedicinalchemistryjournal.com

While direct sustainable synthesis methods for 1-aci-nitro-2-(1H-indol-3-yl)ethane are still emerging, the extensive research into green methodologies for other indole derivatives provides a strong foundation for future work in this area. openmedicinalchemistryjournal.combenthamdirect.comtandfonline.com

Application in Flow Chemistry and Continuous Synthesis

Flow chemistry is emerging as a powerful technology for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. ewadirect.comnih.gov This is particularly relevant for reactions involving hazardous reagents or intermediates, such as nitro compounds. nih.gov The continuous nature of flow synthesis allows for precise control over reaction parameters, leading to improved yields and reduced reaction times. ewadirect.combeilstein-journals.org

The application of flow chemistry to the synthesis of this compound and related nitroalkanes holds significant promise. For instance, the reduction of nitro compounds to primary amines has been successfully demonstrated in continuous-flow reactors, showcasing the potential for safer and more efficient manufacturing processes. nih.govbeilstein-journals.org The synthesis of various indole derivatives, including complex heterocyclic systems, has also been achieved using multistep continuous flow setups. nih.gov

Advantages of Flow Chemistry for Nitro Compound Synthesis:

FeatureBenefit
Enhanced Safety Small reaction volumes minimize risks associated with exothermic or explosive reactions. ewadirect.comnih.gov
Precise Control Accurate control of temperature, pressure, and reaction time leads to higher selectivity and yield. ewadirect.com
Rapid Optimization Automated systems allow for quick screening of reaction conditions.
Scalability Production can be scaled up by increasing the flow rate or running the system for longer periods. ewadirect.com

The Henry reaction, a key step in the synthesis of nitroalcohols (precursors to nitroalkenes and subsequently to compounds like this compound), has been successfully adapted to flow conditions, demonstrating the feasibility of this approach for producing the necessary building blocks. cardiff.ac.uk

Photoinduced Transformations and Mechanistic Investigations

The photochemistry of indole derivatives is a rich and complex field, with light-induced reactions offering unique pathways for molecular transformations. chim.itsci-hub.st Indole and its derivatives can absorb UV light, leading to excited states that can undergo various reactions, including rearrangements, cycloadditions, and substitutions. sci-hub.st

The presence of the nitro group in this compound introduces additional photochemical possibilities. Photoexcited nitroarenes are known to act as anaerobic oxidants, capable of promoting the oxidation of alcohols, amines, and other functional groups through hydrogen atom transfer (HAT) or oxygen atom transfer (OAT) mechanisms. nih.govchemrxiv.org Furthermore, the photoreduction of nitroaromatic compounds can be facilitated by indole derivatives in the presence of clay minerals, suggesting a potential for light-driven synthesis or degradation pathways. nih.gov

Recent research has also demonstrated the direct photo-induced reductive Heck cyclization of indole derivatives, providing a method for preparing complex polycyclic indolinyl compounds. nih.gov The synthesis of functionalized indoles and tryptophans has also been achieved via photoinduced nitrene C-H insertion. rsc.org

Examples of Photoinduced Reactions Involving Indoles and Nitro Compounds:

Reaction TypeDescription
Photo-Fries Rearrangement Migration of an N-acyl group to the indole ring upon photolysis. sci-hub.st
Photocycloaddition Formation of cyclobutane (B1203170) rings through [2+2] cycloaddition reactions.
Photo-oxidation Oxidation of various substrates using photoexcited nitroarenes as oxidants. nih.govchemrxiv.org
Photoreduction Reduction of nitro compounds facilitated by excited indole molecules. nih.gov
Reductive Heck Cyclization Light-induced cyclization of N-benzoylindoles to form indolinyl compounds. nih.gov

Mechanistic studies, including time-resolved absorption spectroscopy, are crucial for understanding the underlying processes of these photoinduced transformations and for designing new, efficient photochemical reactions. nih.gov

Catalyst Design for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis of indole derivatives, enabling site-selective functionalization and the construction of complex molecular architectures. nih.govrsc.orgresearchgate.net Transition-metal catalysts, particularly those based on rhodium, iridium, and cobalt, have been instrumental in developing methods for the selective C-H functionalization of the indole nucleus. nih.govacs.org

For the synthesis of nitroalkenes, which are precursors to this compound, various catalytic systems have been developed. These include organocatalysts that can deliver nitroalkanes from β,β-disubstituted nitroalkenes with high enantioselectivity. organic-chemistry.orgnih.gov Machine learning has been employed to analyze catalyst generality and selectivity, aiding in the development of more universal catalysts. organic-chemistry.orgresearchgate.net

The Diels-Alder reaction of nitroalkenes, a powerful tool for constructing cyclic systems, can be catalyzed by helical-chiral hydrogen bond donors, achieving both enantio- and periselectivity. mdpi.com This represents a significant advancement in asymmetric catalysis for this class of reactions.

Key Catalytic Strategies:

Catalyst TypeApplication
Transition Metals (Rh, Ir, Co) Site-selective C-H functionalization of indoles. nih.govacs.orgnih.gov
Organocatalysts Enantioselective reduction of nitroalkenes. organic-chemistry.orgnih.gov
Hydrogen Bond Donors Enantioselective nitroalkene Diels-Alder reactions. mdpi.com
Palladium Catalysts Arylation of nitroalkanes. researchgate.net

The development of catalysts that can control directing group translocation offers a novel strategy for the site-selective functionalization of 3-carboxamide indoles. nih.govnih.gov

Interdisciplinary Approaches: Chemico-Enzymatic Syntheses and Bio-Inspired Transformations

The integration of chemical and biological methods is opening up new frontiers in synthesis. Chemo-enzymatic cascades, which combine chemical reactions with biocatalytic steps, offer a powerful approach for the synthesis of complex molecules with high stereoselectivity. rsc.org

Nitroreductase enzymes are of particular interest for the metabolism of nitroaromatic compounds and have been utilized in continuous chemo-enzymatic processes for the synthesis of anilines. nih.govacs.orgnih.gov These biocatalytic reductions offer a sustainable alternative to traditional methods that often rely on high-pressure hydrogen gas and precious-metal catalysts. nih.gov Hydroxynitrile lyases (HNLs) can catalyze the enantioselective addition of nitroalkanes to aldehydes, producing valuable nitro alcohol building blocks. researchgate.net

Bio-inspired synthesis, which draws inspiration from biosynthetic pathways, provides another avenue for innovation. For example, the biosynthesis of melanin (B1238610) from tyrosine has inspired a concise process for converting phenethylamino-phenols into di-functionalized indoles. researchgate.netresearchgate.net Similarly, understanding the role of indole derivatives in biological signaling can inform the design of new bioactive compounds. nih.gov

Examples of Interdisciplinary Approaches:

ApproachDescription
Chemo-enzymatic Cascades Combining chemical reactions (e.g., Wittig reaction) with enzymatic steps (e.g., bioreduction) in a one-pot process. rsc.org
Nitroreductase-mediated Reduction Using nitroreductase enzymes for the selective reduction of nitro groups. nih.govacs.org
Bio-inspired Synthesis Mimicking biosynthetic pathways to develop novel synthetic routes. researchgate.netresearchgate.net

These interdisciplinary strategies hold great potential for the development of highly efficient and selective methods for the synthesis of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-aci-nitro-2-(1H-indol-3-yl)ethane, and how do catalyst systems influence reaction yields?

  • Methodological Answer : The synthesis typically involves acid-catalyzed condensation reactions between nitroethane derivatives and indole precursors. For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze analogous indolyl-ethane formations, achieving high yields under mild conditions . Solvent polarity and temperature (e.g., reflux in ethanol) are critical for controlling regioselectivity. Characterization via NMR and mass spectrometry is essential to confirm structural integrity.

Q. How can spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify indole proton environments (e.g., C3-substitution shifts) and nitro-group interactions.
  • Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isomeric forms by precise mass matching.
  • Chromatography : Reverse-phase HPLC coupled with UV detection (e.g., λ~280 nm for indole absorption) ensures purity and monitors degradation .

Q. What precautions are recommended for handling this compound given limited toxicological data?

  • Methodological Answer : Follow GHS/CLP guidelines (P261, P262) to avoid inhalation or dermal exposure. Use fume hoods, nitrile gloves, and eye protection. Store in inert atmospheres (argon) to prevent nitro-group decomposition .

Advanced Research Questions

Q. How can contradictory data on the physicochemical properties (e.g., diffusion coefficients) of nitro-indole derivatives be resolved?

  • Methodological Answer : Discrepancies between experimental and computational results (e.g., diffusion in nanopores) may arise from bulk vs. confined-phase dynamics. Validate using:

  • Molecular Dynamics (MD) Simulations : Compare force fields (e.g., OPLS-AA) with experimental adsorption data (e.g., zeolite studies) .
  • High-Pressure Calorimetry : Measure solubility parameters under controlled conditions to reconcile bulk-phase deviations .

Q. What enzymatic pathways might biosynthesize this compound, and how can these be replicated in vitro?

  • Methodological Answer : Analogous to cyanogenic glucoside biosynthesis, hydroxylation steps mediated by cytochrome P450 enzymes could generate intermediates like 1-aci-nitro-2-(p-hydroxyphenyl)ethane. In vitro replication requires:

  • Enzyme Isolation : Purify oxidoreductases from plant models (e.g., Sorghum bicolor) .
  • Co-factor Optimization : Supplement NADPH and Fe2+^{2+} to sustain catalytic activity .

Q. How do steric and electronic effects of the nitro group influence the biological activity of indole-ethane derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying nitro-group positions and test against antimicrobial/anticancer assays (e.g., MIC, IC50_{50}).
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin or kinase enzymes) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the adsorption behavior of this compound on porous materials?

  • Methodological Answer :

  • Breakthrough Experiments : Use fixed-bed reactors with zeolites or MOFs to measure adsorption capacities (e.g., wt% uptake at 25°C) .
  • Isotherm Modeling : Fit data to Langmuir/Freundlich models to assess surface heterogeneity.
  • In Situ Spectroscopy : Monitor nitro-group interactions via FTIR or Raman during adsorption .

Q. What strategies mitigate discrepancies between computational models and experimental combustion data for nitro-alkane derivatives?

  • Methodological Answer :

  • Mechanism Refinement : Incorporate pressure-dependent rate constants for nitro-group decomposition in CHEMKIN models.
  • Laser Diagnostics : Use CH* chemiluminescence to validate ignition delays in shock-tube experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.